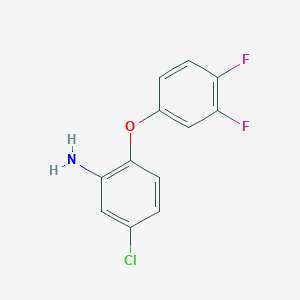

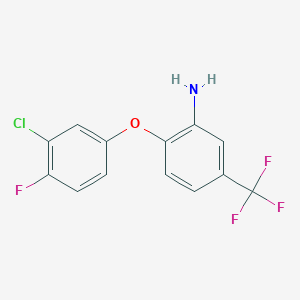

4-(3-Chlorophenoxy)-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

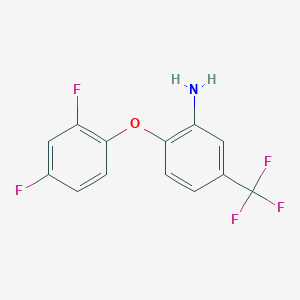

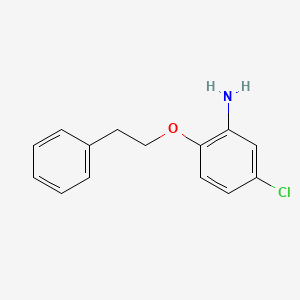

4-(3-Chlorophenoxy)-3-fluoroaniline (CFCA) is a synthetic compound that has been studied for its potential applications in scientific research. CFCA is an aniline derivative, which is a type of aromatic amine that is derived from an aromatic ring with one or more amino groups attached. CFCA is a fluorinated phenoxy compound, meaning it contains a phenoxy group attached to a fluorinated aniline ring. The fluorine atom in the aniline ring increases the stability of the molecule and can be used to modify the properties of the compound. CFCA has been studied for its potential applications in scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.

Scientific Research Applications

Analytical Applications in Pharmaceuticals

4-(3-Chlorophenoxy)-3-fluoroaniline and related compounds are utilized in analytical chemistry, particularly in the pharmaceutical industry. For instance, a study by Gatti et al. (1997) explored using 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) separation of chlorophenols, including chlorophenoxy compounds, in pharmaceutical formulations (Gatti et al., 1997).

Synthesis of Quinoxaline Derivatives

In the field of organic chemistry, the synthesis and modification of quinoxaline derivatives have been studied. Maichrowski et al. (2013) discussed the synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, a compound related to this compound, showing its utility in creating diverse organic molecules (Maichrowski et al., 2013).

Antimicrobial Studies

Compounds structurally similar to this compound have been synthesized and tested for antimicrobial properties. Patel et al. (2009) reported on the synthesis of 4-thiazolidinone derivatives from ethyl (4-chlorophenoxy)acetate, a related compound, and evaluated their antimicrobial effects (Patel et al., 2009).

Investigation in Biofield Energy Treatment

A study by Trivedi et al. (2015) investigated the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, a compound closely related to this compound. This study demonstrated significant changes in various properties of the compound under the influence of biofield energy (Trivedi et al., 2015).

Resonant Two-Photon Ionization Spectroscopy

In spectroscopy, Huang et al. (2014) studied 4-chloro-3-fluoroaniline using resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy. This research aids in the molecular identification and characterization of such compounds (Huang et al., 2014).

Electrochemical Assays in Biochemistry

An electrochemical assay system based on a fluoride ion-selective electrode was developed by Siddiqi (1982) for peroxidase and peroxidase-couplers reactions. This system utilized 4-fluoroaniline, a related compound, demonstrating its application in sensitive biochemical assays (Siddiqi, 1982).

Synthesis and Decomposition Studies

Zakrzewska et al. (2001) focused on the synthesis and decomposition of N- and/or 2-substituted 4-fluoroanilines, providing insight into the stability and decomposition pathways of compounds structurally similar to this compound (Zakrzewska et al., 2001).

Bioactivation Studies

Research by Rietjens and Vervoort (1991) explored the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline. Their study provides insights into the chemical behavior and potential reactive intermediates of these compounds (Rietjens & Vervoort, 1991).

Anticancer Activity Research

Several studies have focused on synthesizing novel derivatives of 4-fluoroaniline and related compounds for their potential anticancer activities. For example, Lewandowska et al. (2016) synthesized novel phosphoramidates of 5-fluoro-2'-deoxyuridine and evaluated their cytotoxic activities in various cancer cell lines (Lewandowska et al., 2016).

Fluorescent Probe Sensing Applications

Tanaka et al. (2001) developed a fluorescent probe based on fluorophenol derivatives, suitable for sensing pH changes and metal cations. This research highlights the potential of fluorine-substituted phenols in designing sensitive chemical sensors (Tanaka et al., 2001).

Polymer Synthesis and Characterization

Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(4-fluoroaniline), demonstrating the potential of these materials in various applications, such as electronics and materials science (Cihaner & Önal, 2001).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with theDopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thereby terminating the action of dopamine .

Mode of Action

Based on the structure and function of similar compounds, it can be hypothesized that this compound may interact with its target protein, possibly leading to changes in the protein’s function or activity .

Biochemical Pathways

Related compounds have been found to influence thedopaminergic system , which plays a crucial role in reward, motivation, memory, and motor control.

Result of Action

Based on the known targets of similar compounds, it can be hypothesized that this compound may influence neurotransmitter levels or receptor activity, potentially leading to changes in neural signaling .

properties

IUPAC Name |

4-(3-chlorophenoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARRKMGXZDICCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)